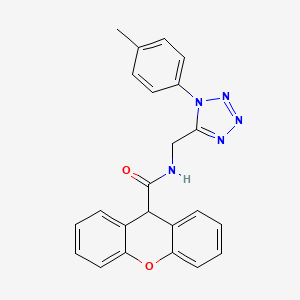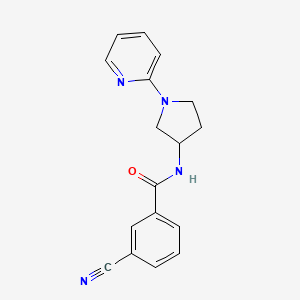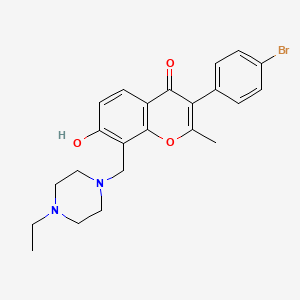![molecular formula C20H13F2N3O2 B2723625 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea CAS No. 1203074-16-1](/img/structure/B2723625.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative with a benzo[d]oxazol-2-yl group and a 2,6-difluorophenyl group . Urea derivatives are known for their wide range of applications in medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, have been synthesized via aromatic aldehyde and o-phenylenediamine . The formation of C-N bonds is a key step in this process .Aplicaciones Científicas De Investigación
Veterinary Antiparasitics
Benzoylphenyl ureas, a class to which "1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea" may be related, are utilized in veterinary medicine for antiparasitic purposes. These compounds are effective against a variety of parasites affecting cattle, sheep, and farmed salmonids. Despite their efficacy, resistance development poses a significant challenge, necessitating ongoing research into new derivatives and mechanisms of action to ensure sustainable parasite control strategies (Junquera et al., 2019).
Antimicrobial Activities
Research into urea derivatives, including those structurally related to "this compound", demonstrates their potential as antimicrobial agents. The synthesis and evaluation of new compounds in this category have shown promising activity against various microbial strains, highlighting the chemical's relevance in addressing antibiotic resistance and the need for new antimicrobial therapies (Patel & Shaikh, 2011).
Antitrypanosomal Properties
Further extending its potential applications, urea derivatives of 2-aryl-benzothiazol-5-amines, which share a similar chemical framework, have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These findings suggest that modifications of the "this compound" structure could lead to potent antitrypanosomal agents, offering a new avenue for the development of treatments for this neglected tropical disease (Patrick et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea is the mutant PAH protein . This protein plays a crucial role in the metabolism of phenylalanine, an essential amino acid .
Mode of Action
This compound interacts with the mutant PAH protein, stabilizing it . This stabilization can lead to a reduction in blood phenylalanine concentration, which is beneficial for individuals suffering from phenylketonuria .
Biochemical Pathways
The compound this compound affects the phenylalanine metabolic pathway . By stabilizing the mutant PAH protein, it helps maintain the normal function of this pathway, thereby controlling the concentration of phenylalanine in the blood .
Pharmacokinetics
Its ability to reduce blood phenylalanine concentration suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of the mutant PAH protein and a subsequent decrease in blood phenylalanine concentration . These effects can help manage the symptoms of phenylketonuria .
Propiedades
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPHYMNEVSSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2723547.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2723552.png)
![ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2723553.png)
![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)

![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)